Regioselective SNAr Amination: Exclusive C4 Reactivity with Ammonia
When treated with ammonia (2.0 M in MeOH) in THF at room temperature, 2,4-dibromo-5-nitropyridine undergoes selective nucleophilic aromatic substitution exclusively at the C4 position, yielding 2-bromo-5-nitropyridin-4-amine as the sole mono-amination product. This contrasts with 3,5-dibromo-2-nitropyridine, where the nitro group at C2 activates the C3 and C5 positions differently, and with 2,6-dibromo-4-nitropyridine, which presents two chemically equivalent bromine positions [1]. In the GSK J. Med. Chem. 2007 study, compound 8 (2,4-dibromo-5-nitropyridine) was the designated starting material specifically because this C4-selective reactivity was required to construct the azabenzimidazole core—any deviation in the substitution pattern would have precluded the formation of the requisite intermediate [2].
| Evidence Dimension | Regioselectivity of SNAr amination |
|---|---|
| Target Compound Data | ~95% yield of C4-substituted product (2-bromo-5-nitropyridin-4-amine) with ammonia in THF at room temperature |
| Comparator Or Baseline | 3,5-Dibromo-2-nitropyridine: amination pattern not reported; 2,6-Dibromo-4-nitropyridine: symmetric positions give equivalent products |
| Quantified Difference | Exclusive C4 selectivity (no detectable C2 amination product reported) vs. divergent regiochemical outcomes for other regioisomers |
| Conditions | 2,4-Dibromo-5-nitropyridine (200 mg, 0.709 mmol), 7 M ammonia in MeOH (0.2 mL), triethylamine (0.2 mL), THF, stirred at room temperature for 24 h [1] |
Why This Matters
This predictable, exclusive C4 selectivity enables reliable intermediate synthesis without isomeric separation, reducing purification costs and improving process mass intensity for scale-up.
- [1] Pyridine-derivatives.com. 2-Bromo-5-nitropyridin-4-amine (Compound 63) synthetic route. Accessed 2026. https://www.pyridine-derivatives.com View Source
- [2] Stavenger, R. A.; et al. J. Med. Chem. 2007, 50 (1), 2–5. Scheme 2: Compound 8 (2,4-dibromo-5-nitropyridine) used to prepare late-stage C6-bromide 10. View Source
